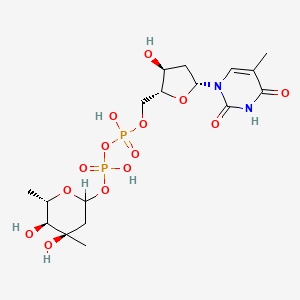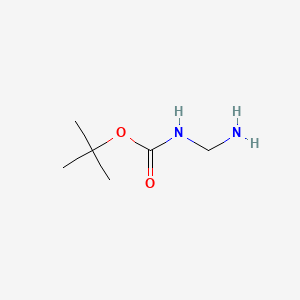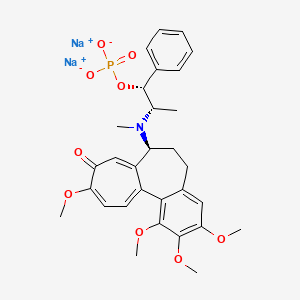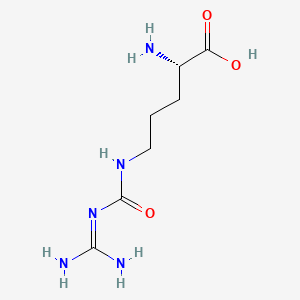
Perforatic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perforatic acid is a compound that is not widely recognized or studied. There seems to be some confusion with the term “Perforatic acid” as it is not a standard or commonly used term in chemistry. The search results suggest that it might be a misspelling or confusion with “Performic acid” or "Peracetic acid" .
Molecular Structure Analysis
Performic acid is an organic compound with the formula CH2O3 . It is an unstable colorless liquid which can be produced by mixing formic acid with hydrogen peroxide .Chemical Reactions Analysis
Performic acid is known for its strong oxidizing properties. It is used for cleaving disulfide bonds in protein mapping, as well as for epoxidation, hydroxylation, and oxidation reactions in organic synthesis .Physical And Chemical Properties Analysis
Performic acid is a colorless liquid soluble in water, alcohols, ether, benzene, chloroform, and other organic solvents . Its strong oxidizing properties are used for various chemical reactions . It has a molar mass of 62.024 g·mol −1 and a boiling point of 50 °C (at 13.3 kPa; 90% pure acid) .Wissenschaftliche Forschungsanwendungen
Chromones in Harrisonia Perforata
Perforatic acid, along with other chromones, was identified in the branches of Harrisonia perforata. These compounds demonstrated potential antimycobacterial and antiplasmodial activities, contributing to the plant's medicinal value (Tuntiwachwuttikul et al., 2006).
Hyaluronic Acid in Tympanic Membrane Wound Healing
Research has focused on hyaluronic acid (a different compound from perforatic acid) for repairing tympanic membrane perforations. Its properties were found to accelerate wound closure and improve the quality of the neo-membrane, highlighting its significance in otolaryngology (Teh et al., 2012).
Acidic Environment's Effect on Dental Materials
A study examined the impact of acidic environments on dental repair materials, such as mineral trioxide aggregate, when used for perforation repairs. This research is crucial for improving dental repair techniques in varying pH conditions (Hashem & Amin, 2012).
Perforin/Granzyme Cell Death Pathway
Perforin, a pore-forming protein used by cytotoxic lymphocytes, plays a critical role in immune surveillance. Understanding its mechanism is vital for insights into immune responses and potential therapeutic applications (Trapani & Smyth, 2002).
Perforin Trafficking and Immune Cell Protection
Research on perforin's trafficking and protection mechanisms in immune cells is essential to understand how these cells safeguard against their own cytotoxic proteins. This has implications for immunological research and therapy development (Lopez et al., 2012).
Perforin Glycosylation and Immune Function
Studies on the glycosylation of perforin have shown its importance in maintaining immune cell safety and regulating perforin activation. This is crucial for understanding immune responses and developing immune-related therapies (House et al., 2017).
Perforin Inhibitor Delivery
Investigating methods for delivering perforin inhibitors effectively to specific cells, such as using LAT1-mediated targeted delivery, is significant for treating diseases where perforin plays a role, like certain immune disorders (Huttunen et al., 2016).
Safety and Hazards
Eigenschaften
CAS-Nummer |
94736-67-1 |
|---|---|
Produktname |
Perforatic acid |
Molekularformel |
C16H14O6 |
Molekulargewicht |
302.28 g/mol |
IUPAC-Name |
5-methoxy-8,8-dimethyl-4-oxopyrano[2,3-h]chromene-2-carboxylic acid |
InChI |
InChI=1S/C16H14O6/c1-16(2)5-4-8-10(22-16)7-11(20-3)13-9(17)6-12(15(18)19)21-14(8)13/h4-7H,1-3H3,(H,18,19) |
InChI-Schlüssel |
CYENPHRRKQQAOP-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C3C(=C(C=C2O1)OC)C(=O)C=C(O3)C(=O)O)C |
Kanonische SMILES |
CC1(C=CC2=C3C(=C(C=C2O1)OC)C(=O)C=C(O3)C(=O)O)C |
Synonyme |
5-methoxy-8,8-dimethyl-4-oxo-4H,8H-benzo(1,2-b:3,4-b)dipyran-2-carboxylic acid perforatic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-2-(2-methoxyphenoxy)ethanamine](/img/structure/B1205935.png)











